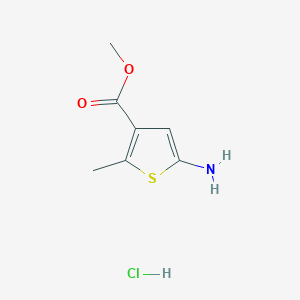

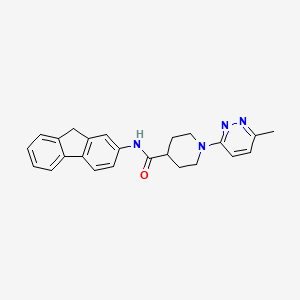

![molecular formula C19H19Cl2N5O2 B2402495 Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate CAS No. 338777-84-7](/img/structure/B2402495.png)

Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate is a derivative of tetrazole . Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . They are used in various fields such as plant growth regulators, herbicides, fungicides in agriculture, and stabilizers in photography and photoimaging .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . Various synthetic approaches have been developed for this transformation .Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one loan pair of electrons of nitrogen .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks .Physical and Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Process : The compound is utilized in the synthesis of various chemical compounds. For instance, Hu Jia-peng (2012) described an improved synthesis of Clopidogrel Sulfate involving a series of chemical reactions including esterification and optical resolution, showcasing the compound's role in complex synthesis processes (Hu Jia-peng, 2012).

Novel Compounds Synthesis : Chandrakumari et al. (2019) synthesized novel compounds of bis/mono 1-aryl-1H-tetrazole-5-carboxylic acid by hydrolyzing synthesized esters, including ethyl-1-aryl-1H-tetrazole-5-carboxylate, demonstrating the compound's utility in creating new chemical entities (Chandrakumari et al., 2019).

Structural and Electrochemical Characterization : Scarpellini et al. (2004) characterized a new complex involving similar chemical structures, highlighting the importance of such compounds in understanding molecular structures and electrochemical properties (Scarpellini et al., 2004).

Pharmaceutical and Biological Applications

Antimicrobial and Mosquito Larvicidal Activity : Rajanarendar et al. (2010) explored the synthesis of compounds with antimicrobial and mosquito larvicidal activity, indicating the potential biological applications of similar compounds (Rajanarendar et al., 2010).

Pharmacological Evaluation : Shukla et al. (2012) studied analogs of a similar compound as glutaminase inhibitors, showing its relevance in medicinal chemistry and drug development (Shukla et al., 2012).

Anticancer and Antimicrobial Agents : Hafez et al. (2016) synthesized novel pyrazole derivatives from similar esters and evaluated them for antimicrobial and anticancer activity, further underscoring the compound's significance in developing therapeutic agents (Hafez et al., 2016).

Agricultural and Horticultural Uses

- Branching Stimulation in Trees : Larsen (1979) demonstrated the use of Ethyl 5-(4-chlorophenyl)-2H-tetrazole-2-acetate (a structurally related compound) in stimulating lateral branching in apple and pear trees, indicating potential agricultural applications (Larsen, 1979).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2N5O2/c1-2-28-18(27)13-26-23-19(22-24-26)25(11-14-3-7-16(20)8-4-14)12-15-5-9-17(21)10-6-15/h3-10H,2,11-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXBZFWTQLIXBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1N=C(N=N1)N(CC2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Meso-(6R,9R)-2-Tert-Butyl 9-Methyl 2-Azaspiro[5.5]Undecane-2,9-Dicarboxylate](/img/structure/B2402412.png)

![[4-(3-Aminopropoxy)piperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride](/img/structure/B2402415.png)

![2-(furan-2-yl)-N-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2402416.png)

![{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}acetic acid hydrochloride](/img/no-structure.png)

![tert-butyl N-[2-hydroxy-1-(phenylcarbamoyl)ethyl]carbamate](/img/structure/B2402432.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxynicotinamide](/img/structure/B2402433.png)